1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
Overview
Description
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H5NO5S and a molecular weight of 227.19 g/mol . This compound is known for its unique structure, which includes a benzisothiazole ring system with a carboxylic acid group and a sulfone group. It is used primarily in research settings and has shown potential in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with sulfur-containing reagents to form the benzisothiazole ring system . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
This would include the use of industrial reactors, precise temperature control, and purification steps to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-2,3-dihydro-1,2-benzisothiazole-6-carboxylic acid 1,1-dioxide .
- 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide .
Uniqueness
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfone group, in particular, is responsible for its potent antioxidant and anti-inflammatory properties. This sets it apart from other similar compounds that may lack these functional groups or exhibit different reactivity patterns.
Properties
IUPAC Name |
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5S/c10-7-5-2-1-4(8(11)12)3-6(5)15(13,14)9-7/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKWMYALCCTNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326592 | |
Record name | NSC602923 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90779-46-7 | |
Record name | NSC602923 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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